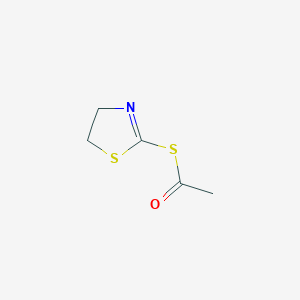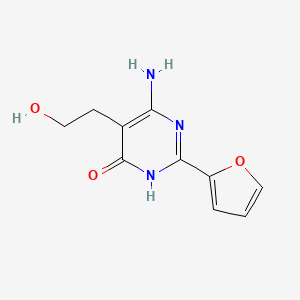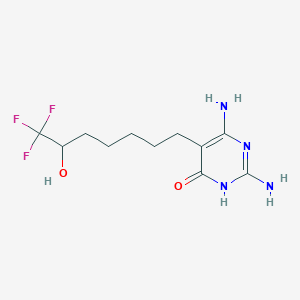
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique properties, including biological activities and light-emitting characteristics
Vorbereitungsmethoden
The synthesis of 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the treatment of pentachloroisoquinoline with an excess of cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures . This reaction results in the formation of fluorinated isoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated isoquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Wirkmechanismus
The mechanism by which 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline exerts its effects involves interactions with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, affecting the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline can be compared with other fluorinated isoquinolines, such as:
- 3,5,6,7,8-Pentafluoroisoquinoline
- 3,5,7,8-Tetrachloro-6-fluoroisoquinoline
- 3,5,6,7-Tetrachloro-8-fluoroisoquinoline
These compounds share similar fluorination patterns but differ in the number and position of fluorine atoms, leading to variations in their chemical and physical properties . The unique combination of fluorine atoms in this compound contributes to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
13180-44-4 |
|---|---|
Molekularformel |
C10H3F6NO |
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
3,4,5,6,7,8-hexafluoro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H3F6NO/c1-18-10-3-2(6(13)9(16)17-10)4(11)7(14)8(15)5(3)12/h1H3 |
InChI-Schlüssel |
MXPCHMHKQVWVJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C2=C1C(=C(C(=C2F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)

![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)




![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12909661.png)
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)

